Isoquinoline-3-carboxylic acid hydrate chemical properties
Isoquinoline-3-carboxylic acid hydrate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Isoquinoline-3-carboxylic Acid Hydrate
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural alkaloids and synthetic compounds with profound pharmacological significance.[1][2][3] From the potent analgesic properties of morphine to the vasorelaxant effects of papaverine, isoquinoline derivatives have long been a cornerstone of medicinal chemistry. Isoquinoline-3-carboxylic acid, a key derivative, serves not only as a versatile building block for the synthesis of more complex, biologically active molecules but also presents its own intriguing profile for investigation.[4][5]
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the chemical properties of Isoquinoline-3-carboxylic acid hydrate. Moving beyond a simple recitation of data, this document offers insights into the causality behind its behavior, provides robust protocols for its characterization, and contextualizes its utility in modern chemical and pharmaceutical research.
Section 1: Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a molecule is the bedrock of its successful application in any research endeavor. These properties dictate its solubility, reactivity, and interaction with biological systems.
Identification and Nomenclature
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IUPAC Name: isoquinoline-3-carboxylic acid
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CAS Number:
Molecular Structure
Isoquinoline-3-carboxylic acid consists of a fused benzopyridine ring system (the isoquinoline core) with a carboxylic acid functional group at the C-3 position. The presence of both a basic nitrogen atom within the aromatic system and an acidic carboxylic acid group confers a unique amphoteric character to the molecule.
Caption: Chemical structure of Isoquinoline-3-carboxylic acid.
Summary of Physical Properties
The quantitative physical data for Isoquinoline-3-carboxylic acid hydrate are summarized below. These values are critical for handling, formulation, and experimental design.
| Property | Value | Reference(s) |
| Appearance | Off-white to light yellow/orange crystalline powder | [7][8] |
| Melting Point | 166-168 °C | [4][7][9][11] |
| Density | ~1.339 g/cm³ | [4] |
| Storage Temperature | 2-8 °C | [4][8] |
Acidity, Basicity, and Solubility: The Amphoteric Nature
The most defining chemical characteristic of this molecule is its amphoterism. It possesses two ionizable centers:
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The Carboxylic Acid Group (-COOH): This group is acidic, with a predicted pKa of approximately 1.20.[4] It will readily donate a proton to form a carboxylate anion (-COO⁻) in neutral to basic conditions.
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The Isoquinoline Nitrogen: This nitrogen atom is basic, analogous to pyridine. The pKa of the conjugate acid (the protonated nitrogen) is approximately 5.14.[5][12] This means the nitrogen will be protonated in acidic conditions (pH < 5).
This dual nature governs its solubility. While the parent isoquinoline molecule has low solubility in water, it dissolves in dilute acids.[12][13] Isoquinoline-3-carboxylic acid extends this behavior:
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In Acidic Solution (pH < 1): The nitrogen is protonated (-NH⁺), and the carboxyl group is neutral (-COOH), resulting in a net positive charge and good aqueous solubility.
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In Basic Solution (pH > 6): The carboxyl group is deprotonated (-COO⁻), and the nitrogen is neutral, resulting in a net negative charge and good aqueous solubility.
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At Isoelectric Point (pH ≈ 3-4): The molecule exists predominantly as a zwitterion, with both a positive and negative charge. At this pH, it typically exhibits its minimum aqueous solubility.
Caption: pH-dependent ionization states of Isoquinoline-3-carboxylic acid.
Section 2: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity, purity, and structure of any chemical compound. A multi-technique spectroscopic approach provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the isoquinoline ring system. A key diagnostic signal is the acidic proton of the carboxyl group, which appears as a broad singlet significantly downfield, often beyond 12 ppm.[14] Its position is highly dependent on solvent and concentration due to hydrogen bonding.
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¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carboxyl carbon being the most downfield, typically in the 165-185 ppm range.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups present:
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O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[14]
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C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹. The exact position can indicate whether the acid is in a dimeric (lower frequency, ~1710 cm⁻¹) or monomeric state.[14][15]
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C=C/C=N Stretches: Multiple sharp absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic isoquinoline core.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For the anhydrous form, the molecular ion peak (M⁺) would be expected at m/z 173. Key fragmentation pathways would likely include the loss of the carboxyl group (-COOH, Δm/z = 45) or the loss of carbon dioxide (-CO₂, Δm/z = 44).
Analytical Workflow for Quality Control
A robust quality control (QC) process ensures the material meets the required specifications for downstream applications.
Caption: A typical Quality Control (QC) workflow for chemical identity and purity.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Rationale: This reversed-phase HPLC method provides a reliable and quantitative assessment of the purity of Isoquinoline-3-carboxylic acid and can resolve it from potential synthetic impurities or degradation products. The acidic mobile phase ensures the carboxyl group is protonated, leading to consistent retention and sharp peak shapes.
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Methodology:
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Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
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Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
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Section 3: Chemical Reactivity and Stability
The utility of Isoquinoline-3-carboxylic acid as a synthetic intermediate is defined by its reactivity at its three key sites: the carboxylic acid, the basic nitrogen, and the aromatic core.
Reactivity Profile
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At the Carboxylic Acid: This is the most versatile handle for derivatization. It undergoes standard carboxylic acid reactions, including:
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Esterification: Reaction with an alcohol under acidic conditions.
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Amide Bond Formation: Activation (e.g., with a carbodiimide like EDC or conversion to an acid chloride) followed by reaction with an amine. This is a cornerstone of medicinal chemistry for creating diverse libraries.
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Reduction: Can be reduced to the corresponding alcohol (isoquinoline-3-methanol) using strong reducing agents like LiAlH₄.
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-
At the Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen makes it nucleophilic and basic. It can be:
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Protonated: By acids to form salts.
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Alkylated: With alkyl halides to form quaternary isoquinolinium salts.
-
-
At the Aromatic Core: The isoquinoline ring can undergo electrophilic aromatic substitution. However, the carboxylic acid group is electron-withdrawing and deactivating, which will direct incoming electrophiles and make the reaction more challenging compared to unsubstituted isoquinoline.
Caption: Key reaction pathways for Isoquinoline-3-carboxylic acid.
Stability and Degradation
Understanding a compound's stability is critical for ensuring its quality during storage and for predicting its shelf-life in formulated products.
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Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability. While many carboxylic acids can undergo thermal decarboxylation, this process typically requires very high temperatures unless facilitated by other functional groups (e.g., a β-keto group), which are absent here.[16]
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pH and Photostability: As an aromatic heterocyclic compound, it may be susceptible to degradation upon prolonged exposure to UV light. It is generally stable across a range of pH values, though extreme pH combined with heat can promote hydrolysis of derivatives or other degradation pathways.
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Forced Degradation: In a drug development context, forced degradation studies are performed to intentionally degrade the compound under harsh conditions (heat, humidity, acid, base, light, oxidation).[17] This is not done to destroy the compound, but to generate its likely degradation products. This information is invaluable for developing "stability-indicating" analytical methods—methods that can separate the intact compound from all its potential degradants.
Protocol 2: A Framework for Forced Degradation Studies
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Rationale: To identify potential degradation pathways and develop a stability-indicating analytical method in accordance with ICH guidelines.[17] This protocol establishes the conditions to generate a low level of degradation (typically 5-20%) to ensure the primary degradation products are formed without being subsequently degraded themselves.
-
Methodology:
-
Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: To one solution, add 1M HCl to a final concentration of 0.1M. Heat at 60 °C for 24 hours.
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Base Hydrolysis: To a second solution, add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.
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Oxidative Degradation: To a third solution, add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Keep a fourth solution at 60 °C for 48 hours, protected from light.
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Photolytic Degradation: Expose the fifth solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in foil and stored under the same conditions.
-
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including an untreated control, by the HPLC method described in Protocol 1. Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak area.
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Section 4: Applications in Research and Drug Development
Role as a Synthetic Building Block
Isoquinoline-3-carboxylic acid is a valuable starting material for creating more elaborate molecules. The carboxylic acid group provides a reliable anchor point for building out molecular complexity, enabling the synthesis of targeted libraries for screening.[2][18][19] Its derivatives are explored as ligands for coordination chemistry and as precursors to novel heterocyclic systems.[18]
Biological and Pharmacological Context
The broader class of isoquinoline alkaloids exhibits an impressive array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5][20] While Isoquinoline-3-carboxylic acid itself may have modest activity, it serves as a template for new drug candidates. For instance, modifying the carboxylic acid to an amide can dramatically alter a molecule's properties. Furthermore, the pKa of the molecule can be strategically tuned through derivatization to enhance selective uptake into the acidic microenvironment of tumor cells, a known strategy for improving the therapeutic index of anticancer agents.[21]
Conclusion
Isoquinoline-3-carboxylic acid hydrate is more than a simple chemical reagent; it is a molecule of significant potential defined by its amphoteric nature, versatile reactivity, and membership in the pharmacologically vital isoquinoline family. Its properties—from its pH-dependent solubility to its specific spectroscopic signatures—provide a clear roadmap for its use. By understanding its fundamental chemistry and employing robust analytical and synthetic protocols, researchers can effectively leverage this compound as a key building block in the development of novel materials, ligands, and next-generation therapeutics.
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